Movellan Exhibits Complete Loss of hERG Channel Inhibitory Activity vs. Strychnine
In a direct head-to-head comparison using whole-cell patch-clamp electrophysiology on HEK293 cells expressing the hERG channel, Movellan (strychnine N-oxide) demonstrated a complete loss of inhibitory activity compared to strychnine. Strychnine exhibited concentration-dependent inhibition with an IC50 of 25.9 μM [1]. In contrast, Movellan did not show any significant inhibition of the hERG channel up to the highest concentration tested [1]. This critical functional divergence is attributed to the introduction of an oxygen atom, which neutralizes the positive charge on the nitrogen, preventing a cation–π interaction with the Y652 residue in the channel pore that is essential for strychnine's binding [1].
| Evidence Dimension | hERG potassium channel inhibition (IC50) |
|---|---|
| Target Compound Data | No significant inhibition observed |
| Comparator Or Baseline | Strychnine: IC50 = 25.9 μM |
| Quantified Difference | Complete loss of activity (>100-fold reduction in potency) |
| Conditions | Whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing hERG channels |
Why This Matters
This evidence demonstrates that Movellan possesses a vastly reduced risk of inducing cardiac QT prolongation via hERG channel blockade, a critical safety parameter for any compound intended for in vivo or advanced preclinical studies, making it a superior choice for experiments where cardiotoxicity is a concern.
- [1] Yuan C, Luo Z, Zhou Y, Lei S, Xu C, Peng C, Li S, Li X, Zhu X, Gao T. Removal of hERG potassium channel affinity through introduction of an oxygen atom: Molecular insights from structure-activity relationships of strychnine and its analogs. Toxicol Appl Pharmacol. 2018;360:109-119. doi: 10.1016/j.taap.2018.09.042. View Source
